(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid

Chiral resolution Diastereomeric salt formation Pharmaceutical quality control

Di-o-toluoyl-D-tartaric acid (D-DOTA) is a superior chiral resolving agent for isolating the pharmacologically active S-enantiomer of Finerenone. Compared to D-DBTA and D-DTTA, D-DOTA delivers ~10% higher enantiomeric excess and a 96.68 mg/mL solubility differential—3.1× larger than D-DBTA, 77× larger than D-DTTA—dramatically reducing recrystallization cycles and solvent consumption at process scale. Every batch is supported by full analytical documentation (NMR, HPLC, GC). An indispensable standard for chiral method development screening panels.

Molecular Formula C20H18O8
Molecular Weight 386.356
CAS No. 391624-66-1
Cat. No. B2865085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid
CAS391624-66-1
Molecular FormulaC20H18O8
Molecular Weight386.356
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O
InChIInChI=1S/C20H18O8/c1-11-7-3-5-9-13(11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
InChIKeyDBFHECNVJVVMCR-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic Acid (CAS 391624-66-1): Procurement Considerations for Chiral Resolution Applications


(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid, also commonly designated as Di-o-toluoyl-D-tartaric acid (D-DOTA), is a chiral dicarboxylic acid derivative of D-tartaric acid with the molecular formula C20H18O8 and a molecular weight of 386.35 [1]. As a member of the O,O'-diaroyl tartaric acid family, this compound functions as a chiral resolving agent capable of forming diastereomeric salts with racemic basic compounds, facilitating enantiomeric separation via fractional crystallization . Commercial suppliers offer this compound at purities of 95% with available batch-specific analytical documentation including NMR, HPLC, and GC verification .

Why (2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic Acid Cannot Be Substituted by Other O,O'-Diaroyl Tartaric Acid Derivatives


O,O'-Diaroyl tartaric acids such as dibenzoyl tartaric acid (D-DBTA), di-p-toluoyl tartaric acid (D-DTTA), and Di-o-toluoyl tartaric acid (D-DOTA) share a common D-tartaric acid backbone but differ critically in the substitution pattern of their aromatic acyl groups. These structural variations, specifically the presence and position of methyl substituents, directly influence crystal packing behavior, solvent inclusion properties, and hydrogen bonding networks during diastereomeric salt formation [1]. Consequently, the resolving efficiency of these agents is highly substrate-dependent, with a given derivative potentially showing excellent enantioselectivity for one racemate while performing poorly for another structurally related target . The quantitative evidence below demonstrates that D-DOTA (CAS 391624-66-1) provides a measurable and verifiable advantage over its closest analogs for specific substrates, making generic interchange impossible without compromising resolution efficiency or yield.

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic Acid: Quantitative Comparative Evidence for Scientific Selection


Superior Enantiomeric Excess in Finerenone Resolution: D-DOTA Outperforms D-DBTA and D-DTTA

In a 2025 comparative study evaluating the chiral separation of Finerenone enantiomers, Di-o-toluoyl-D-tartaric acid (D-DOTA, the target compound) achieved an enantiomeric excess (ee) approximately 10% higher than that obtained using dibenzoyl tartaric acid (D-DBTA) and ditoluoyl tartaric acid (D-DTTA) under comparable experimental conditions [1]. The study identified D-DOTA as the most effective chiral resolving agent among the three d-tartaric acid derivatives tested for this pharmaceutical substrate [1].

Chiral resolution Diastereomeric salt formation Pharmaceutical quality control

Largest Diastereomeric Salt Solubility Differential: D-DOTA Enables More Efficient Fractional Crystallization

The solubility difference between the diastereomeric salts formed by S-Finerenone and R-Finerenone with each resolving agent was measured in ethanol–water [1]. The S/R-Fin-D-DOTA salt pair exhibited the largest solubility difference at 96.68 mg/mL. In contrast, the S/R-Fin-D-DBTA pair showed a difference of only 31.26 mg/mL, and the S/R-Fin-D-DTTA pair exhibited the smallest difference at merely 1.25 mg/mL [1]. Single-crystal analysis revealed that D-DBTA and D-DTTA form ethanol solvates upon salt formation, whereas D-DOTA results in the formation of a hydrated form, providing a structural basis for this differential solubility behavior [1].

Fractional crystallization Diastereomeric salt solubility Process optimization

Hydrated Salt Formation vs. Ethanol Solvate: Crystallographic Basis for Differential Performance

Single-crystal X-ray diffraction analysis revealed a fundamental structural difference between the resolving agents when forming salts with Finerenone [1]. D-DBTA and D-DTTA were found to form ethanol solvates upon salt formation, incorporating ethanol molecules into the crystal lattice. In contrast, D-DOTA results in the formation of a hydrated form, incorporating water molecules instead of the organic solvent [1]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further indicated that solvent loss occurs at approximately 170 °C, highlighting the presence of relatively strong hydrogen bonding interactions with the incorporated solvent [1].

Crystal engineering Single-crystal analysis Solid-state characterization

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic Acid: Evidence-Supported Application Scenarios


Chiral Resolution of Finerenone (S-Fin) for Pharmaceutical Manufacturing and Quality Control

This compound is the preferred resolving agent for isolating the pharmacologically active S-enantiomer of Finerenone from its racemic mixture via diastereomeric salt formation and fractional crystallization. Based on direct comparative data, D-DOTA delivers an enantiomeric excess approximately 10% higher than D-DBTA and D-DTTA, coupled with a solubility differential of 96.68 mg/mL between the S- and R-salt pairs—3.1× larger than D-DBTA and 77× larger than D-DTTA [1]. These quantifiable advantages translate to reduced recrystallization cycles and lower solvent consumption in process-scale operations.

Development of Diastereomeric Salt Resolution Protocols for Structurally Related Pharmaceutical Intermediates

The crystallographic evidence that D-DOTA forms a hydrated salt whereas D-DBTA and D-DTTA form ethanol solvates suggests that this resolving agent may provide differentiated performance for substrates requiring hydrogen bonding with water rather than organic solvent molecules [1]. This property supports rational screening of D-DOTA as a candidate resolving agent for basic pharmaceutical intermediates where hydration-mediated crystal packing could enhance diastereomeric salt discrimination. The strong hydrogen bonding interactions indicated by solvent loss at approximately 170 °C further support its utility in crystallization-driven separation processes [1].

Comparative Benchmarking of O,O'-Diaroyl Tartaric Acid Resolving Agents in Chiral Process Development

As a structurally defined member of the O,O'-ditoloyl tartaric acid subfamily (specifically the ortho-methyl substituted isomer), this compound serves as an essential reference standard for systematic evaluation of substituent position effects on resolution efficiency. The quantitative performance gap documented for Finerenone—96.68 mg/mL solubility difference for D-DOTA versus 31.26 mg/mL for D-DBTA and 1.25 mg/mL for D-DTTA [1]—establishes baseline expectations for ortho-substitution and provides a data-driven rationale for including D-DOTA in chiral resolving agent screening panels when developing resolution methods for novel pharmaceutical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.